molecular formula C13H20N4 B13304805 (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No.: B13304805
M. Wt: 232.32 g/mol
InChI Key: PJJNLTPHDNPZOP-UHFFFAOYSA-N
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Description

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine ( 1156211-64-1) is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 . It features the [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The [1,2,4]triazolo[4,3-a]pyridine core is an underexploited heme-binding moiety and has been identified as a novel chemotype in cancer immunotherapy research. Compounds based on this scaffold have shown promise as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunoregulatory enzyme that is a promising target in oncology . Furthermore, this heterocyclic system has been extensively investigated for the development of antimalarial agents. Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine can act through the inhibition of falcipain-2 (FP-2), a key cysteine protease enzyme essential for the survival of the Plasmodium falciparum parasite . Beyond these specific applications, the triazolopyridine scaffold is recognized for its broad pharmaceutical potential, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties . This amine-functionalized derivative is provided for research purposes to support investigations in drug discovery and chemical biology. Researchers can utilize this compound as a building block or intermediate for further chemical synthesis, or as a candidate for profiling in various biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine

InChI

InChI=1S/C13H20N4/c1-4-10(2)9-14-11(3)13-16-15-12-7-5-6-8-17(12)13/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

PJJNLTPHDNPZOP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(C)C1=NN=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis and Preparation

The synthesis of (2-Methylbutyl)(1-{triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride typically involves multi-step organic reactions. Each step requires careful optimization to ensure high yields and purity. The specific synthesis pathway may involve the formation of the triazolopyridine core followed by attachment of the 2-methylbutyl group and ethyl linker.

Method for the preparation of-triazolo[4,3-a]pyridines

A method for preparingtriazolo[4,3-a]pyridines, particularly (R)-6-(1-(8-fluoro-6-(l-methyl4H-pyrazol-4-yl)-triazolo[4,3-a]pyridin-3-yl)ethyl)-3- (2-methoxyethoxy)- 1,6-naphthyridin-5 (6H)-one (Compound A), or a salt thereof (e.g., the HCl salt) can be done through the convergent synthesis of three active pharmaceutical ingredient (API) starting materials: 3-(2-methoxyethoxy)-1,6 naphthyridin-5 (6H)-one ("NAPH"), 3-fluoro-2-hydrazinyl-5-(1-methyl-]H-pyrazol-4-yl)pyridine ("PYRH"), and an S-propionic acid or ester:

Step 1: NAPH and S-propionic acid/ester undergo an \$$ SN2 \$$ alkylation reaction to result in (R)-2-(3-(2 methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid/ester. The S-propionic acid starting material produces (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H) yl)propanoic acid ("NAPA".
When \$$ R^2 \$$ is \$$ C
1-C3 \$$ alkyl ester the method of forming the NAPA further comprises hydrolyzing the \$$ C1-C_3 \$$ alkyl ester to form an acid.

Step 2: NAPA and PYRH are coupled together to form (R)-N'-(3-fluoro-5-(1methyl 1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo- 1,6-naphthyridin 6(5H)yl)propanehydrazide ("HYDZ").

Step 3: HYDZ is dehydrated to form Compound A.

The free base form of Compound A can be crystallized as a salt or a monohydrate.

Multi-Component Reactions for Triazolopyridines

Multi-component reactions (MCRs) are widely employed to make bioactive scaffolds and complex heterocycles. They involve three or more reactants that form three or more chemical bonds incorporated into a single molecule via one-pot domino or tandem reactions. MCRs show atom economy, short reaction times, and high efficiency and are thus widely applied in synthetic chemistry, medicine, and agrochemistry.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine undergoes characteristic nucleophilic reactions:

Reaction TypeConditionsProductsKey ObservationsSource
Acylation Acetyl chloride in DCM, 0°C → RTN-Acetyl derivativeAmine acts as nucleophile; 85% yield confirmed by 1H^1H
-NMR
Schiff Base Formation Benzaldehyde in ethanol, refluxImine productRequires anhydrous conditions; IR shows C=N stretch at 1640 cm1^{-1}
Alkylation Methyl iodide, K2_2
CO3_3
, DMFQuaternary ammonium saltSteric hindrance from 2-methylbutyl group reduces reaction rate

Triazolopyridine Ring Reactions

The triazolo[4,3-a]pyridine system participates in electrophilic and cycloaddition processes:

Electrophilic Substitution

PositionReagentProductNotes
C-5HNO3_3
/H2_2
SO4_4
, 50°C5-Nitro derivativeRegioselectivity confirmed via X-ray diffraction
C-7Br2_2
/FeBr3_3
, CHCl3_3
7-Bromo compoundLimited solubility in nonpolar solvents reduces yield to 62%

Ring-Opening Reactions

ConditionsProductsMechanism
H2_2
O2_2
/AcOH, 80°CPyridine-2-carboxamideOxidative cleavage of triazole ring via radical intermediates
LiAlH4_4
, THFReduced dihydrotriazoleSelective reduction preserves pyridine ring

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the triazole’s nitrogen atoms:

ReactionCatalytic SystemSubstrateYield
Suzuki-MiyauraPd(PPh3_3
)4_4
, K2_2
CO3_3
, dioxaneArylboronic acids70–78%
Buchwald-HartwigPd(OAc)2_2
, Xantphos, Cs2_2
CO3_3
Aryl halides65%

Redox Behavior

Electrochemical studies reveal distinct oxidation/reduction potentials:

ProcessPotential (V vs. Ag/AgCl)Observation
Oxidation+1.23Irreversible peak attributed to triazole ring
Reduction-0.89Quasi-reversible pyridine ring reduction

Complexation with Metals

The triazole nitrogen atoms act as ligands:

Metal SaltSolventComplex StoichiometryApplication
Cu(NO3_3
)2_2
MeOH1:2 (Metal:Ligand)Catalytic oxidation studies
AgOTfCH2_2
Cl2_2
1:1Luminescent materials

Stability Under Hydrolytic Conditions

pHTemperatureDegradation PathwayHalf-Life
1.0 (HCl)37°CCleavage of ethylamine linker4.2 h
7.4 (PBS)25°CNo degradation after 72 h-
9.0 (NaOH)50°CTriazole ring hydrolysis1.8 h

Key Mechanistic Insights

  • Steric Effects : The 2-methylbutyl group significantly slows SN2 reactions at the amine (e.g., alkylation) due to hindered nucleophilic attack.

  • Electronic Modulation : Electron-withdrawing substituents on the triazole ring increase electrophilic substitution rates at C-5 and C-7 .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance metal-catalyzed cross-coupling yields compared to THF or ethers .

Scientific Research Applications

Pharmaceutical Applications

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is being explored for its potential as an antimicrobial or anticancer agent. Compounds with triazole and pyridine functionalities have demonstrated such biological activities.

Research Tools

The unique structure of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride makes it a candidate for studying specific biological pathways or mechanisms. Interaction studies are critical for understanding how this compound behaves in biological systems. Predictive models can also assess its potential biological activities based on structural characteristics.

Agricultural Chemistry

Due to its bioactivity against pathogens, (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride has possible applications in the development of agrochemicals.

Structural Comparison

Several compounds share structural similarities with (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride, making them relevant for comparison.

Compound NameStructural FeaturesUnique Properties
1-(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)amineLacks alkyl chain; focuses on triazolopyridine corePotentially higher CNS activity
2-Methyl-6-(phenylethynyl)pyridineContains a phenylethynyl group instead of an amineKnown for mGluR5 antagonism
4-(Aminomethyl)-1H-pyrazoleFeatures a pyrazole ring instead of triazoleExhibits different pharmacological profiles

Mechanism of Action

The mechanism of action of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine are compared below with related triazolopyridine derivatives and other heterocyclic amines (Table 1).

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Key Substituents Notable Properties References
(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine C₁₅H₂₃N₅ 2-Methylbutyl group, ethylamine linker High lipophilicity due to branched alkyl chain; potential for enhanced membrane permeability
(S)-1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine C₈H₁₀N₄ Ethylamine group (S-configuration) Stereospecific activity; simpler structure with lower molecular weight (162.20 g/mol)
10-[(Phenylsulfanyl)methyl]-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-amine C₂₄H₂₂N₆S₂ Phenylsulfanyl group, tricyclic core Increased complexity and molecular weight (466.61 g/mol); potential for multi-target interactions
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride C₈H₁₂Cl₂N₄ Methyl group at position 6, dihydrochloride salt Enhanced water solubility due to salt form; methyl substituent may alter electronic properties
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine C₁₃H₁₅N₇ Pyridin-4-yl group, pyridazine core Pyridazine ring introduces distinct electronic effects; potential for kinase inhibition

Key Observations:

Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, whereas the free base form of the target compound may require formulation optimization for bioavailability.

Stereochemical Considerations :

  • The (S)-enantiomer in highlights the importance of chirality in biological activity. The target compound’s stereochemistry (if chiral) remains undetermined but could significantly influence receptor binding.

Heterocyclic Core Variations :

  • Replacement of pyridine with pyridazine (as in ) alters electron distribution and hydrogen-bonding capacity, affecting target selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for tert-butyl-protected analogs (e.g., ), though the branched alkyl chain may require specialized reagents or protection strategies.

Biological Activity

Introduction

The compound (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a 2-methylbutyl group attached to a triazolopyridine moiety via an ethyl linker. The presence of the triazole ring is significant as it often correlates with various pharmacological properties. The dihydrochloride form enhances solubility and stability in aqueous environments, making it suitable for biological studies .

Biological Activity Overview

Research indicates that compounds containing triazole and pyridine functionalities exhibit a range of biological activities. Key areas of interest include:

  • Antimicrobial Activity : The compound shows potential as an antimicrobial agent due to its structural composition, which is similar to known antimicrobial triazole derivatives.
  • Anticancer Properties : Studies suggest that it may possess anticancer effects, potentially inhibiting the growth of certain cancer cell lines .
  • Neuropharmacological Effects : Given the presence of the triazole ring, there may be implications for central nervous system (CNS) activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which might be relevant for neurodegenerative diseases .
  • Receptor Modulation : Triazole derivatives often interact with various receptors in the body, influencing pathways related to inflammation and cell proliferation .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of triazole compounds, which could contribute to their anticancer effects by reducing oxidative stress in cells .

Comparative Analysis

To better understand the unique properties of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine , a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Properties
1-(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)amineLacks alkyl chain; focuses on triazolopyridine corePotentially higher CNS activity
2-Methyl-6-(phenylethynyl)pyridineContains a phenylethynyl group instead of an amineKnown for mGluR5 antagonism
4-(Aminomethyl)-1H-pyrazoleFeatures a pyrazole ring instead of triazoleExhibits different pharmacological profiles

This table illustrates how slight variations in structure can lead to significant differences in biological activity and applications.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with triazole derivatives:

  • A study published in Pharmaceuticals highlighted the antimicrobial and anticancer potential of various triazole-containing compounds. The findings suggest that modifications to the triazole structure can enhance efficacy against specific cancer cell lines .
  • Research on mercapto-substituted 1,2,4-triazoles indicated their role in chemopreventive and chemotherapeutic effects on cancer. These compounds have shown promising results in inhibiting metabolic enzymes and exhibiting cytotoxicity against human malignant cell lines .

Q & A

Q. What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?

The [1,2,4]triazolo[4,3-a]pyridine scaffold can be synthesized via cyclization reactions using pyridine derivatives and triazole precursors. For example, ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) is synthesized by reacting pyridine-2-carbaldehyde with hydrazine derivatives under acidic conditions, followed by esterification . Key steps include optimizing reaction temperature and stoichiometry to minimize byproducts like uncyclized intermediates. Post-synthetic modifications (e.g., alkylation of the triazole nitrogen) can introduce the (2-methylbutyl) and ethylamine side chains .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The triazolo[4,3-a]pyridine core exhibits distinct aromatic proton signals at δ 7.5–9.0 ppm (pyridine H) and δ 8.5–9.5 ppm (triazole H). The ethylamine side chain shows splitting patterns for the CH2 groups (δ 1.2–2.5 ppm) and methylbutyl substituents (δ 0.8–1.6 ppm for branched alkyl protons) .
  • HRMS : Expected molecular ion peaks should match the exact mass (e.g., C₁₄H₂₁N₅ requires m/z 265.1896). Fragmentation patterns should confirm the loss of the methylbutyl group (-72 Da) and triazole ring stability .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the compound's potential as a kinase or enzyme inhibitor?

  • In vitro assays : Use recombinant enzymes (e.g., COX-2, phosphodiesterases) to measure IC₅₀ values via fluorescence-based or radiometric assays. For example, COX-2 inhibition can be tested using a colorimetric assay monitoring prostaglandin production .
  • Structure-activity relationship (SAR) : Compare inhibitory activity of derivatives with modified alkyl chains or triazole substituents. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to active sites .

Q. How can researchers address discrepancies in bioactivity data between in vitro and cellular models?

  • Permeability assays : Use Caco-2 cell monolayers or PAMPA to assess membrane permeability. Poor cellular activity despite high in vitro potency may indicate poor uptake or efflux by transporters like P-gp .
  • Metabolic stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the methylbutyl chain) via LC-MS/MS. Structural analogs with fluorinated or cyclopropyl groups may improve stability .

Q. What crystallographic techniques are applicable for resolving stereochemical ambiguities in the ethylamine side chain?

  • Single-crystal X-ray diffraction : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration.
  • Powder XRD : Compare experimental diffraction patterns with simulated data from computational models (e.g., Mercury CSD) to identify polymorphic forms, as seen in related triazolo-pyrazine derivatives .

Methodological Notes

  • Synthetic optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) and maximize yield .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and spiking experiments using authentic standards .
  • Contradiction resolution : If bioactivity data conflicts across studies, re-test under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .

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